molecular formula C13H13NO2 B13783979 1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone CAS No. 91480-97-6

1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B13783979
CAS No.: 91480-97-6
M. Wt: 215.25 g/mol
InChI Key: ZYNZWFKEUTXGJB-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone is a compound belonging to the pyrrole family, which is known for its diverse biological activities. Pyrroles are heterocyclic aromatic organic compounds that play a significant role in medicinal chemistry due to their presence in many natural products and pharmaceuticals .

Preparation Methods

The synthesis of 1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1-(4-Hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone can be compared with other pyrrole derivatives such as:

Properties

CAS No.

91480-97-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(4-hydroxy-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C13H13NO2/c1-8-11(9(2)15)13(16)12(14-8)10-6-4-3-5-7-10/h3-7,14,16H,1-2H3

InChI Key

ZYNZWFKEUTXGJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2)O)C(=O)C

Origin of Product

United States

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